Lycorin

Übersicht

Beschreibung

Lycorin ist ein natürlich vorkommendes Alkaloid, das in verschiedenen Arten der Familie der Amaryllidaceae vorkommt, wie zum Beispiel Narzissen (Narcissus), Schneeglöckchen (Galanthus) und Spinnenlilien (Lycoris) . Es ist für seine toxischen Eigenschaften bekannt, hat aber auch aufgrund seiner vielfältigen biologischen Aktivitäten ein potenzielles medizinisches Anwendungsspektrum .

Wissenschaftliche Forschungsanwendungen

Lycorine has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Lycorine, a naturally active alkaloid, has been shown to have inhibitory effects on a variety of cancers . The primary targets of Lycorine in the treatment of glioblastoma (GBM) include 10 key target genes: AKT1, SRC, HSP90AA1, HRAS, MMP9, BCL2L1, IGF1, MAPK14, STAT1, and KDR . These genes play an important role in the therapeutic effect of Lycorine on GBM . In addition, Lycorine has been found to target the Wnt/β-catenin pathway in multiple myeloma stem cell-like cells .

Mode of Action

Lycorine interacts with its targets by docking to them, thereby inhibiting their activity . For instance, Lycorine has been found to inhibit the activation of PDGFRα by docking to it . It also attenuates the phosphorylation of PDGFRα . The molecular docking results showed that Lycorine had strong binding efficiency with the 10 key genes .

Biochemical Pathways

Lycorine acts on GBM by multiple pathways, including inducing apoptosis and reactive oxygen species production . Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis showed that these pathways play a significant role in the action of Lycorine .

Result of Action

The use of Lycorine has been found to induce apoptosis in U-87 MG glioblastoma cells . It also inhibits the proliferation of myeloma cells from cell lines or patients, mainly through decreasing ALDH1+ cells . Moreover, Lycorine exhibits cytostatic effects by targeting the actin cytoskeleton rather than by inducing apoptosis in cancer cells .

Action Environment

The environmental conditions that influence Lycorine production are crucial to understand, as they can impact the compound’s action, efficacy, and stability . There isn’t much information about how the genes in the lycorine biosynthesis pathway respond to different types of light in lycoris seedlings or how light quality affects lycorine accumulation

Biochemische Analyse

Biochemical Properties

Lycorine interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit acetylcholinesterase and topoisomerase . The nature of these interactions contributes to its multiple biological functions and pharmacological effects .

Cellular Effects

Lycorine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has shown strong pharmacological effects on many diseases, including anti-leukemia, anti-tumor, anti-angiogenesis, anti-virus, anti-bacteria, anti-inflammation, and antimalaria .

Molecular Mechanism

Lycorine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have strong binding efficiency with key genes involved in glioblastoma multiforme (GBM), inducing apoptosis and reactive oxygen species production .

Temporal Effects in Laboratory Settings

Over time, lycorine has shown stability and long-term effects on cellular function in both in vitro and in vivo studies . It has been produced sustainably in in vitro culture due to the pharmaceutical industries dramatically increasing demand for it .

Dosage Effects in Animal Models

The effects of lycorine vary with different dosages in animal models . It exhibits numerous pharmacological effects on various diseases with very low toxicity and mild side effects .

Metabolic Pathways

Lycorine is involved in metabolic pathways formed by a coupling reaction of L-phenylalanine and L-tyrosine through intermediate o-methylnorbelladine—a common precursor of all Amaryllidaceae alkaloids .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Lycorin kann durch verschiedene Verfahren synthetisiert werden. Ein bemerkenswerter Syntheseweg beinhaltet die Verwendung der Cyclopropylacyliminium-Ionenexpansion und -Umlagerung, gefolgt von einer Diels-Alder-Reaktion zur Konstruktion des Schlüsseldien-Zwischenprodukts . Diese Methode, die von Boeckman et al. entwickelt wurde, gilt als einer der elegantesten Synthesewege für this compound .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus pflanzlichen Quellen. Luftgetrocknete, pulverisierte Zwiebeln von Pflanzen wie Sternbergia fischeriana werden zur Isolierung von this compound verwendet . Fortschrittliche Techniken wie In-vitro-Pflanzenzell-Suspensionskulturen und Bioreaktoren werden auch eingesetzt, um this compound nachhaltig zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lycorin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es die Proteinsynthese hemmt und möglicherweise die Biosynthese von Ascorbinsäure hemmt .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in this compound-Reaktionen verwendet werden, sind Oxidationsmittel für Oxidationsreaktionen und Reduktionsmittel für Reduktionsreaktionen. Die spezifischen Bedingungen variieren je nach der gewünschten Reaktion und dem gewünschten Produkt.

Wichtigste gebildete Produkte

Wichtige Produkte, die aus this compound-Reaktionen entstehen, sind Derivate mit verbesserten biologischen Aktivitäten. Zum Beispiel wurde Dihydrothis compound, das durch Hydrierung von this compound erzeugt wird, aufgrund seiner besseren Resistenz gegen Amöbendysenterie und geringeren Toxizität klinisch eingesetzt .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Medizin: This compound hat sich als vielversprechend bei der Behandlung von Krebs, Virusinfektionen und entzündlichen Erkrankungen erwiesen. .

Wirkmechanismus

This compound entfaltet seine Wirkung durch mehrere Mechanismen. Es hemmt die Proteinsynthese und kann die Biosynthese von Ascorbinsäure hemmen . In Krebszellen induziert this compound Apoptose und Autophagie durch die gezielte Ansteuerung von Signalwegen wie der TCRP1/Akt/mTOR-Achse . Es hemmt auch die Angiogenese, indem es an PDGFRα andockt und so dessen Aktivität einschränkt .

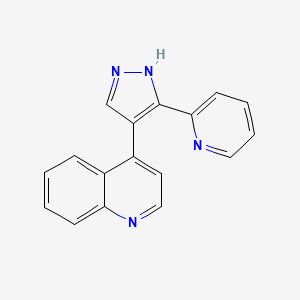

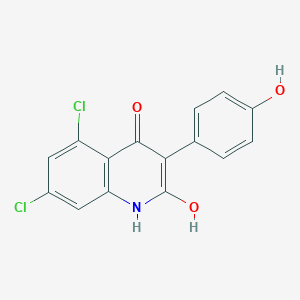

Vergleich Mit ähnlichen Verbindungen

Lycorin ist unter den Alkaloiden einzigartig aufgrund seines starren Ringskeletts und der aneinandergereihten chiralen Zentren . Ähnliche Verbindungen sind:

Galanthamin: Wird zur Behandlung der Alzheimer-Krankheit eingesetzt.

Lycoramin: Wird zur Behandlung des Post-Polio-Syndroms eingesetzt.

Dihydrothis compound: Wird klinisch eingesetzt, da es eine geringere Toxizität aufweist und gegen Amöbendysenterie resistent ist.

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, haben aber unterschiedliche pharmakologische Eigenschaften und Anwendungen.

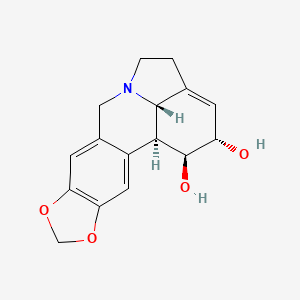

Eigenschaften

IUPAC Name |

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2/t11-,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVJWXAYKUHDOO-DANNLKNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197208 | |

| Record name | Lycorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-28-8 | |

| Record name | Lycorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lycorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=683873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lycorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lycorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lycorine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9Q105R5BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

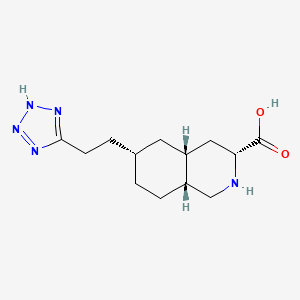

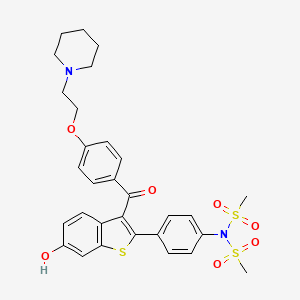

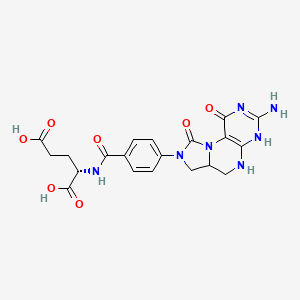

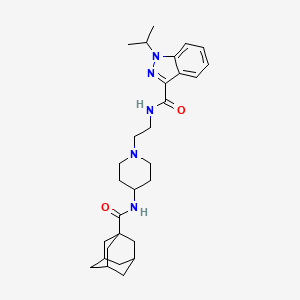

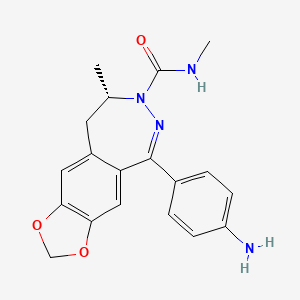

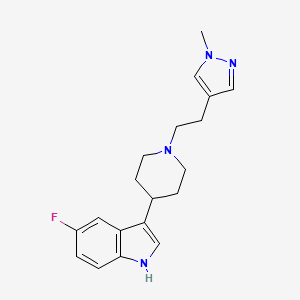

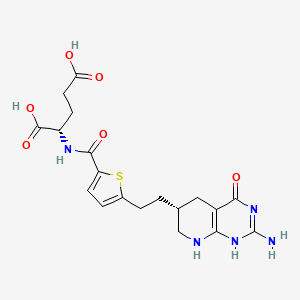

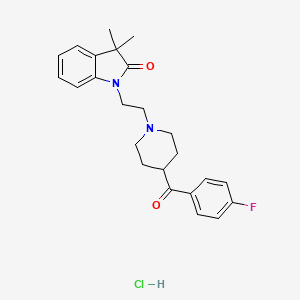

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1675661.png)

![(3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid](/img/structure/B1675666.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B1675670.png)